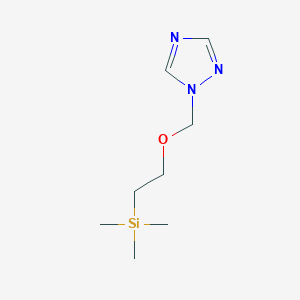

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole

Overview

Description

Synthesis Analysis

The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole derivatives involves several steps, including the coupling of trimethylsilyl derivatives with other compounds, amination, and the removal of protecting groups. For instance, the coupling of the trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate with 2-O-(chloromethyl)-1,3-di-O-benzyl glycerol, followed by amination and removal of the protecting groups, results in the formation of 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-1,2,4-triazole carboxamides . Additionally, the metallation of 1-[2(trimethylsilyl)ethoxy]methyl-1H-1,2,4-triazole with n-BuLi followed by reaction with electrophiles leads to 5-substituted derivatives, with deprotection achievable by heating with aqueous ethanolic HCl or treatment with anhydrous tetrabutylammonium fluoride .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield different compounds. For example, the title compound in one study carries methyl and ethoxycarbonyl groups on the triazole ring, which is connected via a methylene bridge to a chloropyridine unit, indicating significant electron delocalization within the triazolyl system .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives includes their ability to undergo lithiation and subsequent reaction with various electrophiles to introduce different substituents at the 5-position of the triazole ring . Additionally, the trimethylsilyl group can be involved in regioselective trimethylsilylation and methylation reactions, as seen in the case of 1-hydroxybenzotriazole 3-oxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the substituents on the triazole ring. The presence of trimethylsilyl groups can impart certain properties, such as increased volatility or reactivity towards hydrolysis and methanolysis . The triazole ring itself is a versatile pharmacophore with applications in various fields, including biochemistry, materials science, and polymer chemistry . The thermal Huisgen cycloaddition is a key method for synthesizing triazole derivatives, allowing for a wide range of substituents to be incorporated .

Scientific Research Applications

Protecting Group in Lithiation Reactions

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole has been utilized as a protecting group in lithiation reactions of pyrazoles and 1,2,4-triazoles. Metallation of this compound with n-BuLi, followed by reaction with electrophiles, leads to substituted derivatives. Deprotection can be achieved with aqueous ethanolic HCl or anhydrous tetrabutylammonium fluoride (Fugina, Holzer, & Wasicky, 1992).

Synthesis of Carboxamides

The compound plays a role in the synthesis of carboxamides. By coupling with 2-O-(chloromethyl)-1,3-di-O-benzyl glycerol, followed by amination and removal of protecting groups, it facilitates the production of triazole carboxamides (Lin & Liu, 1984).

Functionalization of Triazoles

It is used in the preparation of 5-substituted triazoles. The reaction with n-butyllithium and various electrophiles, followed by removal of the protecting group, yields 4-substituted 1H-triazoles (Holzer & Ruso, 1992).

Alkylation and Acylation

This compound is involved in the trimethylsilylation of triazole, leading to the production of alkylated and acylated triazoles. This process contributes to the synthesis of various substituted triazoles (Ohta et al., 1997).

Synthesis of Pyrrolidine Derivatives

It is used in the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring. These derivatives exhibit significant biological activities, highlighting the compound's relevance in medicinal chemistry (Prasad et al., 2021).

Preparation of Bis(trimethylsilyl)triazoles

It aids in the synthesis of bis(trimethylsilyl)triazoles through thermal Huisgen cycloaddition, demonstrating its utility in the development of pharmacophores and materials (Brisbois et al., 2013).

Microwave-Promoted Synthesis

The compound is integral in microwave-promoted synthesis of fused and non-fused 1,2,4-triazole derivatives, showcasing its role in accelerating synthetic processes (Özil et al., 2015).

Reaction with Imines and Carbonyl Compounds

It reacts with imines and carbonyl compounds, facilitating the production of (triazol-1-yl)ethylamines and (triazol-5-yl)methylamines. This demonstrates its versatility in chemical synthesis (Shimizu & Ogata, 1989).

Silylation of Azoles

The compound is used in the direct silylation of azoles, leading to the creation of various trimethylsilyl derivatives, which is important in the field of organosilicon chemistry (Zarudnitskii et al., 2006).

Safety and Hazards

The compound is considered hazardous. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . It is also recommended to remove all sources of ignition and evacuate personnel to safe areas in case of a spill or leak .

Mechanism of Action

Target of Action

It is known that this compound is used as a protecting group in the synthesis of various organic compounds .

Mode of Action

The compound 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole acts as a protecting group for various functional groups in organic synthesis . It interacts with its targets by forming a stable complex, thereby protecting these groups from unwanted reactions during the synthesis process .

Biochemical Pathways

It is known that this compound plays a crucial role in the synthesis of various organic compounds, where it acts as a protecting group .

Pharmacokinetics

As a chemical used in synthesis, its bioavailability would be primarily determined by the specific conditions of the reaction it is involved in .

Result of Action

The molecular and cellular effects of the action of this compound are primarily seen in the successful synthesis of various organic compounds . By acting as a protecting group, it allows for the selective reaction of other functional groups in the molecule .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors such as temperature, pH, and the presence of other reactants in the synthesis process . These factors can affect the efficiency of this compound as a protecting group .

properties

IUPAC Name |

trimethyl-[2-(1,2,4-triazol-1-ylmethoxy)ethyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3OSi/c1-13(2,3)5-4-12-8-11-7-9-6-10-11/h6-7H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWQQVXDRKXOCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B2565596.png)

![methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate](/img/structure/B2565597.png)

![[(2R,3R)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B2565599.png)

![3-Bromo-4-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2565603.png)

![1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2565605.png)

![2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2565612.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2565616.png)